1,3-Diaminopropane dihydroiodide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

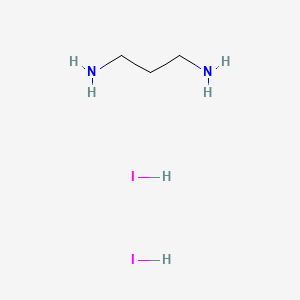

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

propane-1,3-diamine;dihydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.2HI/c4-2-1-3-5;;/h1-5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXBDBPOGBBVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CN.I.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120675-53-8 | |

| Record name | 1,3-Diaminopropane Dihydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Diaminopropane Dihydroiodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1,3-diaminopropane (B46017) dihydroiodide. The information is intended to support research and development activities in materials science and drug development.

Chemical and Physical Properties

1,3-Diaminopropane dihydroiodide is a salt primarily utilized in the field of materials science, particularly in the fabrication of perovskite solar cells.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₁₂I₂N₂ | [1][2] |

| Molecular Weight | 329.95 g/mol | [1][2] |

| CAS Number | 120675-53-8 | [1][2] |

| Appearance | White to light yellow crystalline solid | [1][3] |

| Solubility | Highly soluble in polar aprotic solvents (e.g., DMF, DMSO), soluble in water. Less soluble in moderately polar organic solvents like lower alcohols (e.g., ethanol (B145695), isopropanol).[1][3] | |

| Purity | Typically >98% | [1] |

Synthesis and Purification

The primary method for synthesizing this compound is a direct acid-base neutralization reaction between 1,3-diaminopropane and hydroiodic acid.[1]

Reaction Equation:

H₂N(CH₂)₃NH₂ + 2HI → [H₃N(CH₂)₃NH₃]²⁺(I⁻)₂[1]

This reaction is typically exothermic and requires careful control of the addition of hydroiodic acid to a solution of 1,3-diaminopropane to manage the reaction temperature.[1] A 1:2 molar ratio of 1,3-diaminopropane to hydroiodic acid is essential for the complete formation of the dihydroiodide salt.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

1,3-Diaminopropane

-

Hydroiodic acid (HI)

-

Ethanol (or Isopropanol)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask, dissolve a known molar amount of 1,3-diaminopropane in a suitable volume of ethanol.

-

Cool the flask in an ice bath to manage the exothermic reaction.

-

Slowly add a stoichiometric equivalent of hydroiodic acid (2 molar equivalents) to the stirred solution using a dropping funnel.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for a designated period to ensure complete precipitation of the salt.

-

Collect the precipitated this compound by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Dry the purified product under vacuum.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol (or an appropriate alcohol or aqueous-alcohol mixture)

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).

-

Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the clear solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the flask in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Spectroscopic Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR of 1,3-Diaminopropane (Reference)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.7 | Triplet | 4H | -CH₂-N |

| ~1.6 | Quintet | 2H | -CH₂-CH₂-CH₂- |

¹³C NMR of 1,3-Diaminopropane (Reference)

| Chemical Shift (ppm) | Assignment |

| ~40 | -CH₂-N |

| ~35 | -CH₂-CH₂-CH₂- |

Note: The chemical shifts for this compound are expected to be different due to the protonation of the amine groups.

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. An FTIR spectrum of this compound is available in spectral databases.[2][4] The spectrum of the parent 1,3-diaminopropane shows characteristic peaks for N-H and C-H stretching and bending vibrations.

FTIR of 1,3-Diaminopropane (Reference)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3360, ~3280 | Strong, Sharp | N-H Stretch (asymmetric and symmetric) |

| ~2930 - 2840 | Strong | C-H Stretch (aliphatic) |

| ~1600 | Medium | N-H Bend (scissoring) |

| ~1470 | Medium | C-H Bend (scissoring) |

| ~820 | Strong, Broad | N-H Wag |

Signaling and Metabolic Pathways

While this compound's primary application is in materials science, its parent compound, 1,3-diaminopropane, is involved in biological metabolic pathways.

4.1. Arginine and Proline Metabolism

1,3-Diaminopropane is a catabolic byproduct of spermidine, which is synthesized from putrescine. Putrescine, in turn, can be derived from ornithine, a key intermediate in the arginine and proline metabolic pathway.

4.2. Beta-Alanine Metabolism

1,3-Diaminopropane can be a precursor in the enzymatic synthesis of beta-alanine.

Safety and Handling

This compound is classified as a skin and eye irritant.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[3] It is also hygroscopic and should be stored in a cool, dark place under an inert atmosphere. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Synthesis of 1,3-Propanediamine Dihydroiodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 1,3-propanediamine dihydroiodide, a compound of increasing interest, particularly in the field of perovskite solar cells. This document outlines the primary synthesis route, detailed experimental protocols, and relevant chemical data.

Core Synthesis Route

The most direct and widely utilized method for the preparation of 1,3-propanediamine dihydroiodide is a straightforward acid-base neutralization reaction. This involves the reaction of 1,3-propanediamine, a diamine, with hydroiodic acid. Each of the two amine groups on the propane (B168953) backbone acts as a base, accepting a proton from the hydroiodic acid. This results in the formation of a dihydroiodide salt. For a complete reaction, a stoichiometric ratio of 1:2 of 1,3-propanediamine to hydroiodic acid is essential.[1]

The parent compound, 1,3-propanediamine, can be synthesized through various methods, including the amination of acrylonitrile (B1666552) followed by hydrogenation.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative data for the reactants and the final product involved in the synthesis of 1,3-propanediamine dihydroiodide.

| Compound | Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Purity |

| 1,3-Propanediamine | C₃H₁₀N₂ | 74.12 | 109-76-2 | Colorless liquid | - |

| Hydroiodic Acid | HI | 127.91 | 10034-85-2 | Colorless aqueous solution | Varies by supplier |

| 1,3-Propanediamine Dihydroiodide | C₃H₁₂I₂N₂ | 329.95 | 120675-53-8 | White to light yellow powder/crystal | >98%[4] |

Experimental Protocols

This section details the experimental procedures for the synthesis of 1,3-propanediamine dihydroiodide.

Synthesis of 1,3-Propanediamine Dihydroiodide

This protocol is adapted from a general method for the synthesis of organic ammonium (B1175870) iodide salts for perovskite applications.[5]

Materials:

-

1,3-Propanediamine (C₃H₁₀N₂)

-

Hydroiodic acid (HI, aqueous solution, e.g., 57 wt. % in water)

-

Hypophosphorous acid (H₃PO₂, optional, as a stabilizer for HI)

-

Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether ((C₂H₅)₂O) for washing

-

Ethanol (B145695) or Isopropanol as a reaction solvent[1]

Procedure:

-

In a round-bottom flask, dissolve a known amount of 1,3-propanediamine in a suitable solvent such as ethanol or isopropanol.

-

With stirring, slowly add two molar equivalents of hydroiodic acid dropwise to the 1,3-propanediamine solution. If using a stabilized hydroiodic acid solution, it may contain hypophosphorous acid.

-

After the addition is complete, heat the reaction mixture to approximately 80°C.

-

Maintain this temperature for a period sufficient to ensure complete reaction and evaporation of the solvent. A duration of 24 hours has been reported for similar syntheses.[5]

-

As the solvent evaporates, the 1,3-propanediamine dihydroiodide salt will precipitate out as a white to light yellow crystalline solid.

-

After cooling to room temperature, wash the resulting crystals with a non-polar solvent in which the salt is insoluble, such as dichloromethane or diethyl ether, to remove any unreacted starting materials or impurities.

-

Dry the purified 1,3-propanediamine dihydroiodide crystals under vacuum.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps in the synthesis of 1,3-propanediamine dihydroiodide.

Caption: Workflow for the synthesis of 1,3-propanediamine dihydroiodide.

Caption: Conceptual diagram of the acid-base reaction pathway.

References

- 1. 1,3-Diaminopropane dihydroiodide | 120675-53-8 | Benchchem [benchchem.com]

- 2. 1,3-Diaminopropane synthesis - chemicalbook [chemicalbook.com]

- 3. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

- 4. A method for synthesis of organic iodides, a perovskite-forming composition comprising an organic iodide and a photovoltaic cell with a perovskite layer obtained therefrom - Eureka | Patsnap [eureka.patsnap.com]

- 5. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure of 1,3-Diaminopropane Dihydroiodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 1,3-diaminopropane (B46017) dihydroiodide. The document details the synthesis and characterization of this compound, with a focus on spectroscopic analysis. Due to the absence of publicly available crystallographic data, this guide presents a schematic representation of the ionic structure and discusses expected spectroscopic characteristics based on the known properties of the constituent ions. Detailed experimental protocols for synthesis and analysis are also provided to facilitate further research and application.

Introduction

1,3-Diaminopropane dihydroiodide is an organic salt with the chemical formula C₃H₁₂I₂N₂.[1] It is formed by the reaction of the organic base 1,3-diaminopropane with hydroiodic acid. The resulting salt consists of a diprotonated 1,3-diaminopropane cation, [H₃N(CH₂)₃NH₃]²⁺, and two iodide anions, I⁻. This compound is of interest in various chemical applications, including as a precursor in materials science. A thorough understanding of its molecular structure is crucial for predicting its properties and reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃H₁₂I₂N₂ | [1] |

| Molecular Weight | 329.95 g/mol | [1] |

| CAS Number | 120675-53-8 | |

| IUPAC Name | propane-1,3-diamine;dihydroiodide | [1] |

| Appearance | White to light yellow powder or crystals |

Synthesis

The synthesis of this compound is a straightforward acid-base neutralization reaction.

Experimental Protocol

Materials:

-

1,3-Diaminopropane (C₃H₁₀N₂)

-

Hydroiodic acid (HI)

-

Anhydrous diethyl ether

-

Magnetic stirrer

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and flask

-

Vacuum pump

Procedure:

-

In a round-bottom flask, dissolve a known amount of 1,3-diaminopropane in anhydrous diethyl ether.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a stoichiometric amount (2 molar equivalents) of hydroiodic acid to the solution using a dropping funnel.

-

A white precipitate of this compound will form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure this compound.

Molecular Structure and Spectroscopic Characterization

As of the writing of this guide, a definitive crystal structure of this compound is not publicly available in crystallographic databases. Therefore, detailed quantitative data on bond lengths and angles cannot be provided. However, the molecular structure can be understood through a schematic representation and spectroscopic analysis.

Schematic Molecular Structure

The structure of this compound is ionic, consisting of the 1,3-propanediammonium dication and two iodide anions. The positive charges are localized on the protonated amino groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of the 1,3-propanediammonium cation.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz)

-

5 mm NMR tubes

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

While specific high-resolution spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the structure and comparison to the parent molecule, 1,3-diaminopropane.[2][3] Protonation of the amino groups will cause a significant downfield shift for the adjacent protons and carbons due to the electron-withdrawing effect of the positive charge.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | H₃N⁺-CH₂ - | ~3.0 - 3.5 | Triplet |

| -CH₂-CH₂ -CH₂- | ~2.0 - 2.5 | Quintet | |

| H₃ N⁺- | ~7.0 - 8.0 | Broad Singlet | |

| ¹³C | H₃N⁺-C H₂- | ~35 - 45 | |

| -CH₂-C H₂-CH₂- | ~25 - 35 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for N-H and C-H bonds.

Instrumentation:

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

Sample Preparation (ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr) powder.

-

Press the mixture into a thin, transparent pellet.

Data Acquisition:

-

Record the infrared spectrum over the range of 4000-400 cm⁻¹.

An FTIR spectrum of this compound is available in the SpectraBase database.[4] The expected characteristic absorption bands are summarized in Table 3.

Table 3: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3000 - 3200 | N-H stretch | Ammonium (NH₃⁺) |

| ~2800 - 3000 | C-H stretch | Alkane (CH₂) |

| ~1500 - 1600 | N-H bend | Ammonium (NH₃⁺) |

| ~1400 - 1500 | C-H bend | Alkane (CH₂) |

Experimental Workflow

The overall process for the synthesis and characterization of this compound can be visualized in the following workflow diagram.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound, with a focus on its synthesis and spectroscopic characterization. While a definitive crystal structure is not currently available in the public domain, a combination of schematic representation and analysis of expected NMR and FTIR data provides a solid foundation for understanding the key structural features of this compound. The experimental protocols outlined herein offer a practical guide for researchers working with or synthesizing this compound. Further investigation, particularly X-ray crystallographic analysis, is recommended to fully elucidate the three-dimensional structure and intermolecular interactions of this compound in the solid state.

References

Technical Guide: Solubility and Application of 1,3-Diaminopropane Dihydroiodide in Dimethylformamide (DMF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties and Solubility Data

A summary of the key physicochemical properties of 1,3-diaminopropane (B46017) dihydroiodide is presented below. This data is essential for understanding its behavior in solution and for designing experimental procedures.

| Property | Value | Reference |

| Chemical Formula | C₃H₁₂I₂N₂ | [3] |

| Molecular Weight | 329.95 g/mol | [3] |

| CAS Number | 120675-53-8 | [3] |

| Appearance | White to light yellow crystalline solid/powder | [1] |

| Purity | >98% | [1] |

| Solubility in DMF | Highly Soluble (Qualitative) | [1] |

| Solubility in DMSO | Highly Soluble (Qualitative) | [1] |

Note on Quantitative Solubility: As of the compilation of this guide, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for 1,3-diaminopropane dihydroiodide in DMF at various temperatures is not extensively reported in peer-reviewed literature. The high solubility is inferred from its frequent use in DMF-based solutions for perovskite solar cell fabrication.[1] Researchers requiring precise solubility limits are advised to perform experimental determinations as outlined in the following section.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound in DMF, a standardized experimental procedure is essential. The following details a common and effective gravimetric method.

Gravimetric Method (Static Equilibrium)

This method involves creating a saturated solution at a specific temperature and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Analytical balance (±0.0001 g)

-

Constant temperature bath or incubator

-

Sealed vials (e.g., screw-cap vials with PTFE septa)

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Calibrated pipettes or syringes

-

Pre-weighed, dry evaporating dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation: Add an excess amount of this compound to a known mass of DMF in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed vial in a constant temperature bath set to the desired temperature. Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease stirring and allow the undissolved solid to settle, leaving a clear supernatant. It is critical to maintain the constant temperature during this phase.

-

Sampling: Carefully withdraw a known volume or mass of the clear supernatant using a pre-heated syringe to prevent premature crystallization. Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in a vacuum oven at a moderate temperature to evaporate the DMF without decomposing the solute. Continue until a constant weight is achieved.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent) x 100

Application in Perovskite Solar Cells

This compound is utilized as a surface passivation agent to reduce defects at the interface between the perovskite layer and the electron transporting layer in inverted (p-i-n) perovskite solar cells.[1] This passivation leads to a reduction in non-radiative recombination and improved charge carrier transport, ultimately enhancing the power conversion efficiency and stability of the solar cells.[1][2]

Visualizations

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the gravimetric determination of solubility.

Role in Perovskite Solar Cell Surface Passivation

Caption: The role of this compound in perovskite surface passivation.

Conclusion

While quantitative solubility data for this compound in DMF is not widely published, its qualitative high solubility is well-established within the context of its application in perovskite solar cell research. This guide provides the necessary background and a robust experimental protocol for researchers to determine the precise solubility parameters required for their specific applications. The understanding and control of solubility are fundamental to the continued development of high-performance materials and devices.

References

physical and chemical properties of trimethylenediamine dihydroiodide

An In-depth Technical Guide to Trimethylenediamine Dihydroiodide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylenediamine dihydroiodide, systematically known as propane-1,3-diamine dihydroiodide, is a diamine salt that has garnered significant interest, primarily in the field of materials science. Its role as a precursor and surface passivating agent in the fabrication of perovskite solar cells (PSCs) has been a key area of research. This compound helps to reduce defect density and improve charge transport at the interface between the perovskite layer and the electron transporting layer, leading to enhanced solar cell efficiency and stability. This technical guide provides a comprehensive overview of the core , detailed experimental protocols for its synthesis, and visualizations of its chemical structure and preparation workflow.

Chemical Identity and Structure

Trimethylenediamine dihydroiodide is the salt formed from the reaction of trimethylenediamine (1,3-diaminopropane) with two equivalents of hydroiodic acid.

-

IUPAC Name: propane-1,3-diamine;dihydroiodide

-

Synonyms: 1,3-Diaminopropane (B46017) dihydroiodide, 1,3-Propanediamine dihydroiodide, Propane-1,3-diammonium iodide, PDADI

-

CAS Number: 120675-53-8

-

Molecular Formula: C₃H₁₂I₂N₂

-

Chemical Structure: The structure consists of a central propane-1,3-diammonium dication, where both amine groups are protonated, and two iodide anions.

Physical and Chemical Properties

The properties of trimethylenediamine dihydroiodide are summarized below. Quantitative data is presented in tabular format for clarity.

3.1 General and Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to light yellow crystalline solid/powder. | |

| Molecular Weight | 329.95 g/mol | |

| Melting Point | Data not readily available. May decompose upon heating. | |

| Solubility | Soluble in water. Highly soluble in polar aprotic solvents (e.g., DMF, DMSO). | |

| Purity | Commercially available with >98.0% purity (by qNMR). | |

| Hygroscopicity | Hygroscopic. |

3.2 Computed Chemical Properties

The following properties have been computationally derived and are sourced from the PubChem database.

| Property | Value | Reference(s) |

| Exact Mass | 329.90899 Da | |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 52 Ų | |

| Complexity | 12.4 | |

| Heavy Atom Count | 7 |

Spectral Information

Spectroscopic data is crucial for the identification and characterization of the compound.

-

Infrared (IR) Spectra: ATR-IR spectra are available for this compound.

-

Raman Spectra: FT-Raman spectra have been documented.

-

NMR: Purity is commonly confirmed by quantitative NMR (qNMR), and structural confirmation by standard NMR is also reported.

Experimental Protocols

5.1 Synthesis of Trimethylenediamine Dihydroiodide

The most direct method for preparing trimethylenediamine dihydroiodide is through a classic acid-base neutralization reaction.

Reaction Equation: H₂N(CH₂)₃NH₂ + 2HI → [H₃N(CH₂)₃NH₃]²⁺(I⁻)₂

Materials:

-

1,3-Diaminopropane (Trimethylenediamine)

-

Hydroiodic Acid (HI), aqueous solution (e.g., 57% w/w)

-

Suitable inert solvent (e.g., ethanol, isopropanol)

-

Ice bath

Procedure:

-

Dissolution: Dissolve a measured amount of 1,3-diaminopropane in a suitable inert solvent within a reaction flask.

-

Cooling: Place the reaction flask in an ice bath to manage the exothermic nature of the reaction.

-

Acid Addition: While stirring vigorously, add a stoichiometric amount of hydroiodic acid (2 molar equivalents) to the diamine solution dropwise. Careful control of the addition rate is crucial to prevent excessive heat generation.

-

Precipitation: As the hydroiodic acid is added, the trimethylenediamine dihydroiodide salt will form and, due to its lower solubility in the solvent compared to the reactants, will precipitate out of the solution. This precipitation drives the reaction to completion.

-

Crystallization: After the addition is complete, continue stirring the mixture in the ice bath for a period (e.g., 1-2 hours) to maximize product precipitation and crystallization.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of cold solvent to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified product under vacuum to yield the final white to light-yellow crystalline solid.

5.2 Purity Assessment The purity of the synthesized trimethylenediamine dihydroiodide is typically assessed using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, as indicated by commercial suppliers.

Applications and Chemical Behavior

The primary application of trimethylenediamine dihydroiodide is in the field of photovoltaics. It is used as a surface passivation agent for perovskite films in solar cells.

-

Defect Passivation: It effectively passivates defects on the perovskite surface, reducing non-radiative recombination of charge carriers.

-

Enhanced Performance: This treatment leads to significant improvements in power conversion efficiency and the operational stability of perovskite solar cells.

The chemical behavior is characteristic of a diammonium salt. It is stable under normal conditions but is hygroscopic and should be stored under an inert atmosphere in a cool, dark place.

Visualizations

7.1 Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of trimethylenediamine dihydroiodide via acid-base neutralization.

Unveiling the Structural Landscape of 1,3-Diaminopropane Dihydroiodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diaminopropane (B46017) dihydroiodide, a key component in the advancement of perovskite solar cell technology, presents a subject of significant interest for its structural and functional properties. This technical guide provides a comprehensive overview of the available data on 1,3-diaminopropane dihydroiodide, including its chemical and physical properties, a detailed synthesis protocol, and a generalized methodology for its crystal structure analysis. While a definitive, publicly accessible crystal structure for this compound remains elusive in major crystallographic databases, this document furnishes a foundational understanding for researchers in the field. We present the known quantitative data in a structured format and utilize visualizations to delineate the experimental workflow and the hierarchical relationship of crystallographic parameters.

Introduction

This compound (C₃H₁₂I₂N₂) is an organic salt that has garnered considerable attention for its role as a surface passivation agent in perovskite solar cells.[1] Its molecular structure, featuring two primary amine groups on a propane (B168953) backbone, allows for effective interaction with and stabilization of perovskite surfaces.[1] A thorough understanding of its solid-state structure is paramount for optimizing its function in these applications and for exploring its potential in other areas, such as drug development, where diamine structures are of interest. This guide synthesizes the currently available information on this compound.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃H₁₂I₂N₂ | [2] |

| Molecular Weight | 329.95 g/mol | [2] |

| CAS Number | 120675-53-8 | [2] |

| Appearance | White to light yellow crystalline solid | [1] |

| Synonyms | 1,3-Propanediamine dihydroiodide, Trimethylenediamine Dihydroiodide | [1] |

| Solubility | Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) | [1] |

Experimental Protocols

Synthesis of this compound

The primary and most direct method for synthesizing this compound is through a classic acid-base neutralization reaction.[1]

Reaction: H₂N(CH₂)₃NH₂ + 2HI → [H₃N(CH₂)₃NH₃]²⁺(I⁻)₂[1]

Materials:

-

1,3-Diaminopropane

-

Hydroiodic acid (HI)

-

Suitable inert solvent (e.g., ethanol (B145695) or isopropanol)

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or desiccator

Procedure:

-

Dissolve a known quantity of 1,3-diaminopropane in a suitable inert solvent in a reaction flask.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a stoichiometric amount of hydroiodic acid (a 1:2 molar ratio of 1,3-diaminopropane to HI is required) dropwise to the cooled solution.[1] The reaction is exothermic.[1]

-

As the hydroiodic acid is added, a precipitate of this compound will form.

-

After the addition is complete, continue stirring the mixture in the ice bath for a period to ensure the reaction goes to completion and to maximize precipitation.

-

Collect the precipitate by filtration.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the purified this compound product under vacuum or in a low-temperature oven.

Generalized Protocol for Single-Crystal X-ray Diffraction Analysis

1. Crystal Growth:

-

Method: Slow evaporation, slow cooling of a saturated solution, or vapor diffusion are common methods.

-

Procedure:

-

Prepare a saturated solution of this compound in a suitable solvent (e.g., a polar solvent in which it has moderate solubility at room temperature).

-

For slow evaporation, leave the solution in a loosely covered container in a vibration-free environment.

-

For slow cooling, heat the solution to dissolve more solute, then allow it to cool to room temperature over several days.

-

For vapor diffusion, place the saturated solution in a small vial inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility and promoting crystallization.

-

Harvest a single crystal of suitable size and quality for diffraction.

-

2. X-ray Diffraction Data Collection:

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

Procedure:

-

Mount a selected single crystal on a goniometer head.

-

Place the mounted crystal in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential crystal degradation.

-

Center the crystal in the X-ray beam.

-

Perform an initial set of diffraction scans to determine the unit cell parameters and crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

-

3. Data Reduction and Structure Solution:

-

Software: Standard crystallographic software packages (e.g., SHELX, Olex2).

-

Procedure:

-

Integrate the raw diffraction images to obtain a list of reflection intensities.

-

Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

-

Determine the space group from the systematic absences in the diffraction data.

-

Solve the crystal structure using direct methods or Patterson methods to find the initial positions of the heavy atoms (iodine).

-

Refine the structural model using full-matrix least-squares methods, locating the lighter atoms (carbon and nitrogen) from the difference Fourier map. Hydrogen atoms may be placed in calculated positions.

-

Refine anisotropic displacement parameters for non-hydrogen atoms.

-

Validate the final crystal structure using metrics such as R-factors and goodness-of-fit.

-

Visualizations

The following diagrams illustrate the experimental workflow for synthesis and the logical relationship of crystallographic data.

Caption: Synthesis workflow for this compound.

Caption: Logical relationship of crystallographic data.

Conclusion

While the precise crystal structure of this compound is not yet publicly documented, this guide provides a robust foundation for researchers by consolidating known physicochemical properties and outlining detailed experimental protocols for its synthesis and a general approach to its structural determination. The provided visualizations offer clear representations of these processes. Further investigation, potentially through dedicated crystallographic studies, is necessary to fully elucidate the solid-state structure of this important compound, which would undoubtedly benefit the ongoing development of perovskite-based technologies and other potential applications.

References

A Comprehensive Technical Guide to 1,3-Diaminopropane Dihydroiodide and Its Synonyms in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,3-Diaminopropane dihydroiodide, a key compound in the advancement of perovskite solar cell technology. This document details its synonyms, chemical and physical properties, experimental protocols for its synthesis and application, and a visualization of its role in enhancing solar cell performance.

Synonyms and Nomenclature

This compound is known by several synonyms in scientific literature and chemical databases. A comprehensive list is provided below to aid in literature searches and material sourcing.

-

1,3-Propanediamine dihydroiodide[1]

-

Trimethylenediamine Dihydroiodide[1]

-

Propane-1,3-diammonium iodide[2]

-

1,3-Diaminopropane dihydriodide

-

Propane-1,3-diamino dihydriodide

-

CH2(CH2NH3I)2

-

PDADI[2]

-

1,3-Propyldiammonium diiodide[2]

-

SKL929[2]

-

propane-1,3-diamine;dihydroiodide[3]

Quantitative Data

The following tables summarize the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₁₂I₂N₂ | [1][3] |

| Molecular Weight | 329.95 g/mol | [1][3] |

| Appearance | White to light yellow crystalline solid/powder | [1] |

| Solubility | Highly soluble in polar aprotic solvents (e.g., DMF, DMSO). Soluble in water. | [1][2] |

| Purity | >98% | [1] |

Table 2: Identification

| Identifier | Value | Reference |

| CAS Number | 120675-53-8 | [1][3] |

| PubChem CID | 129655464 | [3] |

| InChI | InChI=1S/C3H10N2.2HI/c4-2-1-3-5;;/h1-5H2;2*1H | [3] |

| InChIKey | KFXBDBPOGBBVMC-UHFFFAOYSA-N | [1][3] |

| SMILES | C(CN)CN.I.I | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward acid-base neutralization reaction.[1]

Materials:

-

1,3-Diaminopropane

-

Hydroiodic acid (HI)

-

Ethanol (B145695) or Isopropanol (solvent)

-

Diethyl ether (for washing)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Round-bottom flask

-

Büchner funnel and filter paper

-

Vacuum oven

Procedure:

-

In a round-bottom flask, dissolve 1,3-Diaminopropane in ethanol (or isopropanol) and cool the solution in an ice bath with stirring.

-

Slowly add a stoichiometric amount of hydroiodic acid (a 1:2 molar ratio of 1,3-Diaminopropane to HI) to the cooled solution.[1] The reaction is exothermic.[1]

-

Continue stirring the mixture in the ice bath for a designated period to allow for complete precipitation of the salt.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the purified this compound in a vacuum oven at a controlled temperature (e.g., 60 °C) until a constant weight is achieved.

References

An In-depth Technical Guide to 1,3-Diaminopropane Dihydroiodide Powder for Research and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diaminopropane (B46017) dihydroiodide is a salt that has garnered significant interest within the scientific community, particularly for its impactful role in the advancement of photovoltaic technologies. This technical guide provides a comprehensive overview of the fundamental characteristics of 1,3-diaminopropane dihydroiodide powder, including its chemical and physical properties. Detailed experimental protocols for its synthesis, purification, and characterization are presented to facilitate its practical application in a laboratory setting. Furthermore, this document elucidates the compound's primary application as a surface passivation agent in perovskite solar cells, a function that significantly enhances their efficiency and stability. Visualized workflows and logical relationships are provided to deepen the understanding of these processes.

Core Characteristics

This compound is a white to light yellow crystalline powder. Its core properties are summarized in the tables below, providing a ready reference for researchers.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₃H₁₂I₂N₂ | [1][2] |

| Molecular Weight | 329.95 g/mol | [1][2] |

| CAS Number | 120675-53-8 | [1][2] |

| Appearance | White to light yellow crystalline solid/powder | [1] |

| Purity | >98% | [1] |

| Solubility | Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) | [1] |

| InChI Key | KFXBDBPOGBBVMC-UHFFFAOYSA-N | [2] |

Spectroscopic Data

| Technique | Description |

| NMR Spectroscopy | ¹H and ¹³C NMR are utilized to confirm the carbon-hydrogen framework of the propanediamine cation. |

| Infrared (IR) Spectroscopy | FTIR spectroscopy helps in identifying the vibrational modes of the molecule. |

| Raman Spectroscopy | FT-Raman spectroscopy provides complementary vibrational information to IR spectroscopy. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is primarily achieved through a straightforward acid-base neutralization reaction.

Principle: 1,3-Diaminopropane, a Brønsted-Lowry base, reacts with hydroiodic acid in a 1:2 molar ratio to form the dihydroiodide salt. The reaction is typically exothermic and results in the precipitation of the salt from the reaction medium.

Materials:

-

1,3-Diaminopropane

-

Hydroiodic acid (HI)

-

Ethanol (B145695) or Isopropanol (solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve a known molar amount of 1,3-diaminopropane in a suitable solvent such as ethanol in a round-bottom flask.

-

Cool the flask in an ice bath while stirring.

-

Slowly add a stoichiometric amount (2 molar equivalents) of hydroiodic acid to the solution using a dropping funnel. The reaction is exothermic.

-

Continue stirring the mixture in the ice bath for a specified period to ensure complete precipitation of the salt.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the purified this compound powder under vacuum.

Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure of the synthesized compound.

-

Sample Preparation: Dissolve a small amount of the this compound powder in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the propane (B168953) backbone and the protonated amine groups.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the powder or use an ATR-FTIR spectrometer.

-

Instrumentation: A standard FTIR spectrometer.

-

Data Acquisition: Record the infrared spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Analysis: Identify characteristic absorption bands for N-H, C-H, and C-N bonds.

Application in Perovskite Solar Cells

The most significant application of this compound is as a surface passivation agent in perovskite solar cells.[1][3] This treatment addresses defects on the perovskite surface, which are a major source of efficiency loss in these devices.

Mechanism of Surface Passivation

The diammonium structure of this compound allows it to effectively passivate defects on the perovskite surface. The primary amine groups at each end of the propane chain can interact with the perovskite, while the iodide ions can fill vacancies. This dual-action passivation leads to a reduction in non-radiative recombination and improved charge transport.[3]

Experimental Protocol for Perovskite Surface Treatment

Materials:

-

Fabricated perovskite solar cell device (before deposition of the hole transport layer)

-

This compound solution in a suitable solvent (e.g., isopropanol)

-

Spinner for spin-coating

-

Hotplate

Procedure:

-

Prepare a dilute solution of this compound in isopropanol.

-

Deposit the solution onto the surface of the perovskite layer via spin-coating.

-

Anneal the device on a hotplate at a specific temperature and for a set duration to promote the passivation process.

-

Proceed with the deposition of the subsequent layers of the solar cell.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable compound for researchers, particularly in the field of materials science and renewable energy. Its straightforward synthesis and significant impact on the performance of perovskite solar cells make it a key material for advancing this technology. This guide provides the foundational knowledge and practical protocols to enable scientists to effectively utilize this compound in their research endeavors. While its primary application is in photovoltaics, the fundamental chemistry of diamine salts may offer opportunities for exploration in other areas of materials science and coordination chemistry.

References

Methodological & Application

Application Notes and Protocols for Perovskite Surface Passivation Using 1,3-Diaminopropane Dihydroiodide

Introduction

Perovskite solar cells (PSCs) have demonstrated remarkable progress in power conversion efficiency (PCE), positioning them as a promising next-generation photovoltaic technology. However, intrinsic defects at the surface and grain boundaries of the perovskite film, such as halide vacancies and undercoordinated lead (Pb²⁺) ions, can act as non-radiative recombination centers, limiting device performance and long-term stability. Surface passivation has emerged as a critical strategy to mitigate these defects. 1,3-Diaminopropane (B46017) dihydroiodide (PDADI) is an effective passivating agent that can significantly enhance the efficiency and stability of perovskite solar cells.[1][2] This document provides detailed application notes and experimental protocols for the use of PDADI in the surface passivation of perovskite films for researchers, scientists, and professionals in the field.

Mechanism of Action

The effectiveness of 1,3-diaminopropane dihydroiodide as a surface passivating agent is attributed to its unique molecular structure. The molecule possesses two protonated amine (-NH₃⁺) groups at either end of a short alkyl chain. These terminal groups can interact with the perovskite surface in several beneficial ways:

-

Defect Passivation: The -NH₃⁺ groups can form hydrogen bonds with halide ions (I⁻) and coordinate with undercoordinated Pb²⁺ ions at the perovskite surface. This interaction effectively passivates iodide vacancies and lead-related defects, which are primary sources of non-radiative recombination.[2]

-

Reduced Non-Radiative Recombination: By passivating surface traps, PDADI significantly reduces non-radiative charge carrier recombination, leading to an increase in the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.[2]

-

Improved Charge Transport: The passivation layer can facilitate more efficient charge carrier transport across the perovskite/charge transport layer interface.[2]

-

Enhanced Stability: By healing surface defects, PDADI can improve the intrinsic stability of the perovskite film against environmental factors such as moisture and oxygen. Unencapsulated PDADI-modified PSCs have been shown to retain 91% of their initial PCE after 1300 hours at 65 °C.[2]

-

Deep Field Effect: In tandem solar cells, PDADI treatment has been observed to not only passivate the surface but also to induce a "deep field effect" that improves the conductivity and fill factor of the entire perovskite absorber layer.[1][3]

Quantitative Data Presentation

The application of this compound for perovskite surface passivation has yielded significant improvements in the performance of various types of perovskite solar cells. The following table summarizes the key photovoltaic parameters of devices with and without PDADI treatment from recent studies.

| Device Architecture | Treatment | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Stability | Reference |

| p-i-n PSCs | Control | - | - | - | - | - | [2] |

| p-i-n PSCs | PDADI-modified | 25.09% (certified 24.58%) | 1.184 V | - | - | Retained 91% of initial PCE at 65°C in N₂ for 1300 h (unencapsulated) | [2] |

| Textured Perovskite/Silicon Tandem | PDADI-modified | up to 33.1% | 2.01 V | - | - | Improved performance operating at >40°C for over 1500 hours | [1][4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in the surface passivation of perovskite films.

Synthesis of this compound

Materials:

-

1,3-Diaminopropane (C₃H₁₀N₂)

-

Hydroiodic acid (HI, 57 wt% in water)

-

Ethanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 1,3-diaminopropane in ethanol.

-

Cool the flask in an ice bath while stirring.

-

Slowly add a stoichiometric amount (2 molar equivalents) of hydroiodic acid dropwise using a dropping funnel. The reaction is exothermic.

-

After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours.

-

Remove the solvent using a rotary evaporator until a precipitate forms.

-

Wash the precipitate with diethyl ether to remove any unreacted starting materials.

-

Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Dry the product in a vacuum oven overnight.

Perovskite Film Fabrication (Example: Two-Step Method for p-i-n Device)

Materials:

-

ITO-coated glass substrates

-

PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine])

-

Perovskite precursors (e.g., Cs₀.₀₅(FA₀.₉₂MA₀.₀₈)₀.₉₅Pb(I₀.₉₂Br₀.₀₈)₃)

-

PCBM (phenyl-C₆₁-butyric acid methyl ester)

-

Alq₃ (tris(8-hydroxyquinolinato)aluminium)

-

Gold (Au)

-

Appropriate solvents (e.g., DMF, DMSO, chlorobenzene)

-

Spin coater

-

Hotplate

Procedure:

-

Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

-

Deposit the hole transport layer (e.g., PTAA) onto the ITO substrate by spin-coating, followed by annealing.

-

Prepare the perovskite precursor solution. For a two-step method, this may involve first spin-coating a PbI₂ layer.

-

Spin-coat the organic cation solution (e.g., a mixture of FAI, MABr, and CsI in isopropanol) onto the PbI₂ layer.

-

Anneal the film on a hotplate to form the perovskite crystal structure. The specific temperature and time will depend on the perovskite composition.

Surface Passivation with this compound

Materials:

-

This compound (PDADI)

-

Isopropanol (IPA)

-

Spin coater

-

Hotplate

Procedure:

-

Prepare a dilute solution of PDADI in isopropanol. A typical concentration is in the range of 0.1 to 1 mg/mL. The optimal concentration should be determined experimentally.

-

After the perovskite film has been annealed and cooled to room temperature, deposit the PDADI solution onto the perovskite surface.

-

Spin-coat the PDADI solution at a moderate speed (e.g., 3000-5000 rpm) for 30 seconds.

-

Anneal the PDADI-treated perovskite film at a moderate temperature (e.g., 100 °C) for 5-10 minutes in a nitrogen-filled glovebox.

-

Proceed with the deposition of the electron transport layer (e.g., PCBM), buffer layer (e.g., Alq₃), and the top metal electrode (e.g., Au) to complete the device fabrication.

Characterization

The effectiveness of the PDADI passivation should be evaluated through a series of characterization techniques:

-

Photovoltaic Performance: Measure the current density-voltage (J-V) characteristics of the completed solar cells under simulated AM 1.5G illumination to determine the PCE, Voc, Jsc, and FF.

-

Surface Morphology: Use scanning electron microscopy (SEM) and atomic force microscopy (AFM) to examine the surface morphology and grain structure of the perovskite films before and after PDADI treatment.

-

Optical Properties: Perform photoluminescence (PL) and time-resolved photoluminescence (TRPL) spectroscopy to assess the charge carrier recombination dynamics. An increase in PL intensity and a longer carrier lifetime after passivation indicate a reduction in non-radiative recombination.

-

Structural Properties: Use X-ray diffraction (XRD) to confirm the crystal structure of the perovskite film and to check for the formation of any secondary phases after PDADI treatment.

Visualizations

Experimental Workflow

Caption: Experimental workflow for perovskite solar cell fabrication with PDADI surface passivation.

Passivation Mechanism

Caption: Mechanism of perovskite surface defect passivation by this compound.

References

Application Notes and Protocols for 1,3-Diaminopropane Dihydroiodide in p-i-n Perovskite Solar Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the utilization of 1,3-Diaminopropane dihydroiodide (DAPI) as a surface passivating agent in high-performance p-i-n (inverted) perovskite solar cells (PSCs). The inclusion of a DAPI treatment has been demonstrated to significantly enhance device efficiency and stability by reducing surface defects and suppressing non-radiative recombination.

Mechanism of Action

This compound is an organic ammonium (B1175870) salt that effectively passivates defects on the surface of the perovskite absorber layer, particularly at the interface with the electron transport layer (ETL).[1] The diammonium structure of DAPI allows it to interact with and heal iodide and lead-related defects, which are common sources of charge carrier recombination. This passivation leads to a reduction in the trap-state density, resulting in improved charge carrier transport and a subsequent increase in the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.[1] Furthermore, DAPI treatment has been shown to induce a "deep field effect," which enhances the conductivity of the entire perovskite absorber, not just the surface, contributing to overall performance improvement.[2][3][4]

Impact on Device Performance

The application of DAPI as a surface treatment has been shown to yield significant improvements in the photovoltaic parameters of p-i-n perovskite solar cells. Devices modified with DAPI exhibit higher power conversion efficiencies (PCE), with reports of efficiencies surpassing 25%.[1] In tandem solar cell configurations, DAPI passivation has contributed to efficiencies as high as 33.1%.[2][3] The enhanced performance is also reflected in improved device stability, with DAPI-treated unencapsulated devices retaining a high percentage of their initial efficiency after prolonged storage under elevated temperatures.[1]

Quantitative Data Summary

The following table summarizes the comparative performance of p-i-n perovskite solar cells with and without a this compound surface treatment. The data is compiled from representative studies to illustrate the typical enhancements observed.

| Parameter | Control Device (Without DAPI) | DAPI-Treated Device | Reference |

| Power Conversion Efficiency (PCE) | ~21-22% | >25% | [1] |

| Open-Circuit Voltage (Voc) | ~1.10 V | ~1.18 V | [1] |

| Short-Circuit Current Density (Jsc) | ~23-24 mA/cm2 | ~24-25 mA/cm2 | [1] |

| Fill Factor (FF) | ~75-78% | >80% | [1] |

| Stability (1300h @ 65°C in N2) | - | Retains 91% of initial PCE | [1] |

Experimental Protocols

This section provides a detailed methodology for the fabrication of p-i-n perovskite solar cells incorporating a DAPI surface passivation step.

Substrate Preparation

-

Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents.

-

The cleaning sequence is typically: deionized water with detergent, deionized water, acetone, and finally isopropanol (B130326). Each sonication step is performed for 15-20 minutes.

-

After cleaning, the substrates are dried with a stream of nitrogen gas and then treated with UV-Ozone for 15-20 minutes to ensure a hydrophilic surface.

Deposition of Hole Transport Layer (HTL)

-

A solution of a suitable hole transport material, such as PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]), is prepared in a solvent like toluene (B28343) or chlorobenzene (B131634).

-

The PTAA solution is spin-coated onto the cleaned ITO substrates. A typical spin-coating program is 3000-4000 rpm for 30 seconds.

-

The substrates are then annealed at approximately 100°C for 10 minutes to form a uniform HTL.

Perovskite Precursor Solution Preparation (FA-based)

This protocol describes the preparation of a common formamidinium (FA)-based perovskite precursor solution.

-

Stock Solution Preparation:

-

Prepare a stock solution of lead iodide (PbI2) and lead bromide (PbBr2) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (e.g., 4:1 v/v).

-

Prepare a separate stock solution of formamidinium iodide (FAI) and methylammonium (B1206745) bromide (MABr) in the same mixed solvent.

-

-

Final Precursor Solution:

-

Mix the lead halide and organic halide stock solutions in the desired stoichiometric ratio to achieve the final perovskite composition (e.g., FA0.95MA0.05Pb(I0.95Br0.05)3).

-

A small amount of cesium iodide (CsI) from a stock solution in DMSO can be added to enhance stability.

-

The final precursor solution should be stirred at room temperature for at least 1-2 hours before use.

-

Perovskite Film Deposition

-

The perovskite precursor solution is spin-coated onto the HTL-coated substrates in a nitrogen-filled glovebox.

-

A typical two-step spin-coating program is:

-

1000 rpm for 10 seconds (for initial spreading).

-

4000-6000 rpm for 30-45 seconds.

-

-

During the second high-speed step, an anti-solvent (e.g., chlorobenzene or ethyl acetate) is dispensed onto the spinning substrate to induce rapid crystallization.

-

The films are then annealed on a hotplate at 100-150°C for 10-30 minutes to complete the perovskite crystallization.

This compound (DAPI) Surface Treatment

-

DAPI Solution Preparation:

-

Prepare a dilute solution of DAPI in isopropanol (IPA). A typical concentration is in the range of 0.5 to 2 mg/mL.

-

-

Application of DAPI Solution:

-

After the perovskite film has cooled down after annealing, a small volume of the DAPI solution is spin-coated onto the perovskite surface.

-

A typical spin-coating program is 3000-4000 rpm for 30 seconds.

-

-

Post-Treatment Annealing:

-

The DAPI-treated perovskite film is then annealed at a moderate temperature, typically around 100°C, for 5-10 minutes to promote the passivation reaction and remove any residual solvent.

-

Deposition of Electron Transport Layer (ETL) and Electrode

-

An electron transport layer, such as C60 or PCBM, is deposited onto the DAPI-treated perovskite surface by spin-coating or thermal evaporation.

-

A buffer layer, such as bathocuproine (BCP), is often spin-coated on top of the ETL.

-

Finally, a metal electrode (e.g., silver or gold) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Visualizations

Caption: Experimental workflow for p-i-n perovskite solar cell fabrication with DAPI passivation.

Caption: Mechanism of DAPI passivation on the perovskite surface.

Caption: Logical relationship of DAPI treatment and device performance.

References

Application of 1,3-Diaminopropane Dihydroiodide in Tandem Solar Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diaminopropane dihydroiodide (PDADI) has emerged as a critical component in the advancement of perovskite-based tandem solar cells, primarily utilized as a surface passivation agent. Its application has led to significant improvements in power conversion efficiency (PCE), open-circuit voltage (Voc), and long-term stability of these devices. This document provides detailed application notes, experimental protocols, and performance data related to the use of PDADI in the fabrication of high-efficiency tandem solar cells.

The primary function of PDADI is to passivate defects on the surface of the perovskite film without forming a new perovskite layer.[1] This is achieved through its unique molecular structure, featuring two primary amine groups that interact with the perovskite surface, and iodide ions that can fill iodine vacancies, a common and detrimental defect.[1] This passivation reduces non-radiative recombination and improves charge carrier transport, leading to enhanced device performance.[1][2] A key mechanism attributed to PDADI's effectiveness is the induction of a "deep field effect," which passivates the entire perovskite absorber layer, not just the surface, leading to improved conductivity and fill factor.[2][3]

Data Presentation

The following tables summarize the quantitative data on the performance of tandem solar cells with and without the application of this compound.

Table 1: Performance of Perovskite/Silicon Tandem Solar Cells with PDADI Passivation

| Passivation Agent | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Reference |

| This compound | 33.1% | 2.01 V | [2][4] |

Table 2: Performance of p-i-n Perovskite Solar Cells with PDADI Modification

| Device Type | Power Conversion Efficiency (PCE) | Certified PCE | Open-Circuit Voltage (VOC) | Stability | Reference |

| PDADI-modified | 25.09% | 24.58% | 1.184 V | Retained 91% of initial PCE after 1300 h at 65 °C | [1] |

Experimental Protocols

Protocol 1: Surface Passivation of Perovskite Films with this compound

This protocol details the post-treatment of the perovskite layer with a PDADI solution to passivate surface defects.

Materials:

-

This compound (PDADI)

-

Isopropanol (B130326) (IPA), anhydrous

-

Perovskite-coated substrate

-

Spin-coater

-

Hotplate

Procedure:

-

Preparation of PDADI Solution: Prepare a solution of PDADI in anhydrous isopropanol. The concentration may need to be optimized, but a common starting point is in the range of 1-10 mg/mL.

-

Surface Treatment:

-

Place the perovskite-coated substrate onto the spin-coater chuck.

-

Dispense the PDADI solution onto the surface of the perovskite film.

-

Spin-coat the substrate. A typical spin-coating recipe is a two-step process: a low-speed spin (e.g., 1000 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 5000 rpm for 30 seconds) to remove excess solution and form a thin passivation layer.

-

-

Annealing:

-

Transfer the substrate to a hotplate in a nitrogen-filled glovebox.

-

Anneal the substrate at a temperature between 100 °C and 150 °C for 5-15 minutes. The exact temperature and time should be optimized for the specific perovskite composition and device architecture.

-

-

Subsequent Layer Deposition: After annealing, proceed with the deposition of the subsequent layers of the solar cell, such as the electron transport layer (ETL) or the top electrode.

Protocol 2: Dual-Passivation of Wide-Bandgap Perovskite Films with PDADI and PEACl

This advanced protocol describes a dual-passivation strategy using both this compound (PDADI) and Phenylethylammonium chloride (PEACl) to enhance crystallinity and reduce defect density in wide-bandgap perovskite films for tandem applications.[5]

Materials:

-

This compound (PDADI)

-

Phenylethylammonium chloride (PEACl)

-

Anhydrous solvent (e.g., isopropanol or a mixed solvent system)

-

Wide-bandgap perovskite-coated substrate

-

Doctor-blading setup or spin-coater

-

Hotplate

Procedure:

-

Preparation of Passivation Solution: Prepare a mixed solution containing both PDADI and PEACl in an anhydrous solvent. The optimal ratio of PDADI to PEACl and the total concentration will need to be determined experimentally.

-

Passivation Layer Deposition:

-

The passivation layer can be deposited using a scalable technique like doctor-blading or via spin-coating.

-

Doctor-Blading: Apply the passivation solution onto the perovskite film and spread it uniformly using a doctor blade. The thickness of the layer can be controlled by the blade height and the coating speed.

-

Spin-Coating: Follow a similar procedure as described in Protocol 1, using the dual-passivation solution.

-

-

Annealing:

-

Anneal the substrate on a hotplate under a controlled atmosphere (e.g., nitrogen). The annealing temperature and time will be specific to the perovskite formulation and should be optimized to promote the passivation effect without degrading the perovskite layer.

-

-

Device Completion: Proceed with the deposition of the remaining layers of the tandem solar cell.

Visualizations

Caption: Fabrication workflow of a tandem solar cell incorporating PDADI passivation.

References

Application of 1,3-Diaminopropane Dihydroiodide for Enhanced Perovskite Solar Cell Performance by Reducing Non-Radiative Recombination

Abstract

Non-radiative recombination at the interfaces and in the bulk of perovskite films is a significant loss mechanism, limiting the power conversion efficiency (PCE) and stability of perovskite solar cells (PSCs). This application note details the use of 1,3-Diaminopropane dihydroiodide (PDADI) as an effective surface passivation agent to mitigate these losses. Treatment of the perovskite surface with a dilute solution of PDADI has been demonstrated to significantly reduce defect density, suppress non-radiative recombination, and improve charge carrier transport. This protocol outlines the materials, equipment, and step-by-step procedures for the application of PDADI to perovskite films, along with the expected improvements in device performance and key material properties. The provided data and experimental workflows are intended to enable researchers, scientists, and drug development professionals to effectively implement this passivation strategy.

Introduction

Metal halide perovskites have emerged as a highly promising class of materials for next-generation photovoltaic applications due to their exceptional optoelectronic properties. However, the presence of defects, particularly at the surface and grain boundaries of polycrystalline perovskite films, creates pathways for non-radiative recombination of charge carriers. This process dissipates energy as heat rather than light, reducing the open-circuit voltage (Voc) and overall efficiency of the solar cell.

Surface passivation with organic ammonium (B1175870) salts has proven to be a powerful strategy to heal these defects. This compound (PDADI), with its diammonium structure, can effectively passivate undercoordinated lead ions (Pb²⁺) and halide vacancies on the perovskite surface. This application note provides a comprehensive guide to the application of PDADI for reducing non-radiative recombination in perovskite solar cells, leading to enhanced device performance and stability.[1][2]

Mechanism of Action

The primary role of this compound is to passivate surface defects on the perovskite film. The diammonium cations ([H₃N(CH₂)₃NH₃]²⁺) from PDADI are thought to interact with the perovskite surface in the following ways:

-

Passivation of Lead Defects: The amine groups (-NH₃⁺) can coordinate with undercoordinated Pb²⁺ ions, which are common defect sites on the perovskite surface. This neutralizes charge traps and reduces non-radiative recombination centers.

-

Filling of Halide Vacancies: The iodide ions (I⁻) from PDADI can fill halide vacancies, another prevalent type of surface defect that contributes to recombination losses.

-

Formation of a Protective Layer: The PDADI treatment forms a thin passivating layer on the perovskite surface, which can also help to protect the perovskite from environmental degradation.

By mitigating these surface defects, the PDADI treatment suppresses non-radiative recombination pathways, leading to an increase in the quasi-Fermi level splitting and consequently a higher open-circuit voltage. Furthermore, the improved surface quality facilitates more efficient charge extraction at the perovskite/charge transport layer interface.

Quantitative Data Summary

The following tables summarize the quantitative improvements observed in perovskite solar cells and films after treatment with this compound.

Table 1: Photovoltaic Performance of Perovskite Solar Cells

| Parameter | Control (Untreated) | PDADI Treated | Relative Improvement (%) |

| Power Conversion Efficiency (PCE) | ~19-22% | >25%[1] | >15% |

| Open-Circuit Voltage (VOC) | ~1.10 V | >1.18 V[1] | >7% |

| Short-Circuit Current (JSC) | ~23-24 mA/cm² | ~24-25 mA/cm² | ~4% |

| Fill Factor (FF) | ~78-80% | >82% | >2.5% |

Table 2: Optoelectronic Properties of Perovskite Films

| Parameter | Control (Untreated) | PDADI Treated | Reference |

| Trap State Density | High | Decreased by 50% | [3] |

| Carrier Lifetime | Shorter | Prolonged by >1.5 times | [3] |

| Photoluminescence Intensity | Lower | Significantly Increased | [1] |

Experimental Protocols

This section provides detailed methodologies for the preparation of the PDADI solution and its application for the surface passivation of perovskite films.

Materials

-

This compound (PDADI) powder (>99.5% purity)

-

Anhydrous Isopropanol (IPA)

-

Perovskite-coated substrates

-

Nitrogen-filled glovebox

Equipment

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Spin coater

-

Hotplate

Protocol 1: Preparation of PDADI Passivation Solution

-

Inside a nitrogen-filled glovebox, weigh the required amount of PDADI powder using an analytical balance.

-

Prepare a stock solution of PDADI in anhydrous IPA. A typical concentration range is 0.5 mg/mL to 1.5 mg/mL. For a 1 mg/mL solution, dissolve 10 mg of PDADI in 10 mL of anhydrous IPA.

-

Ensure the PDADI is fully dissolved by gentle vortexing or sonication.

-

Filter the solution through a 0.22 µm PTFE syringe filter before use to remove any particulates.

Protocol 2: Surface Passivation of Perovskite Films

-

Prepare the perovskite films on the desired substrates according to your standard fabrication procedure.

-

Transfer the perovskite-coated substrates into a nitrogen-filled glovebox.

-

Deposit the PDADI passivation solution onto the surface of the perovskite film. A dynamic spin-coating method is recommended for uniform coverage.

-

Dispense a sufficient amount of the PDADI solution (e.g., 100 µL for a 1.5 cm x 1.5 cm substrate) to cover the entire surface.

-

Immediately start the spin coater. A typical spin-coating recipe is a single step at 4000-5000 rpm for 30 seconds.

-

-

After spin-coating, transfer the substrates to a hotplate inside the glovebox for annealing.

-

Anneal the films at a temperature between 100°C and 150°C.

-

The annealing time is typically between 1 and 10 minutes.

-

-

After annealing, allow the films to cool down to room temperature before proceeding with the deposition of the subsequent layers of the solar cell (e.g., electron transport layer).

Visualizations

Experimental Workflow

Caption: Workflow for PDADI surface passivation of perovskite films.

Mechanism of Non-Radiative Recombination Reduction

Caption: How PDADI passivates defects to reduce non-radiative recombination.

Conclusion